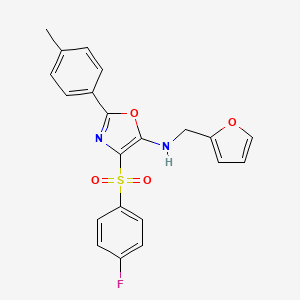

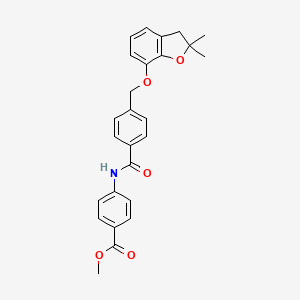

Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Scientific Research Applications

Organic Synthesis and Applications

Methyl-2-formyl benzoate is recognized for its versatility in organic synthesis, serving as a bioactive precursor for compounds with pharmacological activities such as antifungal, antihypertensive, anticancer, and more. Its role as a significant structure and excellent precursor highlights its importance in the development of new bioactive molecules, underscoring its utility in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).

Health and Environmental Safety of Chemical Compounds

The review on methyl paraben details its long history as a safe antimicrobial preservative in foods, drugs, and cosmetics, emphasizing its complete absorption and rapid excretion without evidence of accumulation, thus indicating its safety profile (Soni et al., 2002).

Advanced Oxidation Processes

Research into the degradation of acetaminophen by advanced oxidation processes sheds light on the generation of by-products and their biotoxicity. Such studies are crucial for understanding the environmental impact of pharmaceuticals and developing more sustainable degradation methods (Qutob et al., 2022).

Biopolymer Modification for Drug Delivery

Xylan derivatives offer promising avenues for new biopolymer ethers and esters with specific properties useful in drug delivery applications. This highlights the ongoing exploration of biopolymers for pharmaceutical use, potentially relevant to the modification of compounds like Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate (Petzold-Welcke et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Benzofuran derivatives, a core structure in this compound, have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

Benzofuran derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . This interaction can lead to the inhibition of the target’s function, resulting in the antimicrobial activity observed.

Biochemical Pathways

Given the antimicrobial activity of benzofuran derivatives , it’s likely that this compound interferes with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

The bioavailability of similar compounds is often improved through modifications to the benzofuran structure

Result of Action

Given the antimicrobial activity of benzofuran derivatives , it’s likely that this compound leads to the death of microbial cells by disrupting essential cellular functions.

properties

IUPAC Name |

methyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-26(2)15-20-5-4-6-22(23(20)32-26)31-16-17-7-9-18(10-8-17)24(28)27-21-13-11-19(12-14-21)25(29)30-3/h4-14H,15-16H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUXOFVOGVGGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2794449.png)

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde](/img/structure/B2794450.png)

![N-(3-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2794452.png)

![Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2794453.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2794457.png)

![N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2794461.png)

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)